molecular formula C24H24N4O4S B11422073 N-{6-methoxy-3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide

N-{6-methoxy-3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide

Cat. No.: B11422073
M. Wt: 464.5 g/mol
InChI Key: JJJGJBKAWYRZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{6-METHOXY-3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-METHOXY-3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalizationThe final step involves the sulfonation of the benzene ring using sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{6-METHOXY-3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the nitro group can produce aniline derivatives .

Scientific Research Applications

N-{6-METHOXY-3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{6-METHOXY-3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Compounds with similar quinoxaline cores but different substituents.

    Sulfonamide derivatives: Compounds with sulfonamide groups but different aromatic rings.

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

N-[6-methoxy-3-(2-methoxy-5-methylanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C24H24N4O4S/c1-15-5-9-18(10-6-15)33(29,30)28-24-23(27-21-13-16(2)7-12-22(21)32-4)26-20-14-17(31-3)8-11-19(20)25-24/h5-14H,1-4H3,(H,25,28)(H,26,27)

InChI Key

JJJGJBKAWYRZIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=C(C=C3)OC)N=C2NC4=C(C=CC(=C4)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.